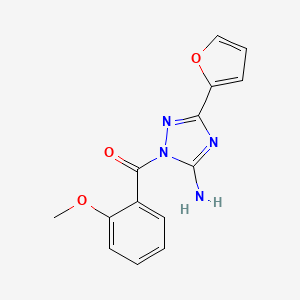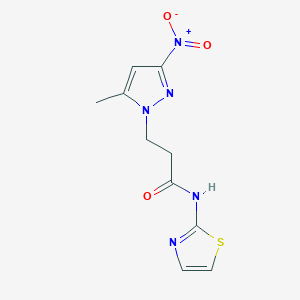![molecular formula C12H13N3O4S2 B5747970 2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5747970.png)
2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide, also known as MTAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTAPA is a sulfonamide-based compound that has been synthesized and studied for its biological activities.
Mechanism of Action
2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide exerts its biological effects by binding to specific target molecules in cells. The compound interacts with the active site of enzymes and proteins, leading to inhibition of their activity. 2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme involved in various physiological processes. The compound also inhibits the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has also been shown to have antimicrobial activity against certain bacterial strains. The compound has been shown to affect the levels of certain biomolecules in cells, including cytokines, growth factors, and reactive oxygen species.
Advantages and Limitations for Lab Experiments
2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The compound can be easily synthesized in large quantities with high purity. 2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has also been shown to have low toxicity in animal models. However, the compound has some limitations, including its specificity for certain target molecules and its potential for off-target effects.
Future Directions
There are several future directions for research on 2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide. One potential direction is to study the compound's effects on different types of cancer cells and to investigate its potential as a cancer therapy. Another potential direction is to study the compound's effects on different bacterial strains and to investigate its potential as an antimicrobial agent. 2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide could also be studied for its effects on other biological processes, such as angiogenesis and apoptosis. Additionally, further studies could be conducted to optimize the synthesis method and improve the compound's specificity and potency.
Conclusion:
In conclusion, 2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a sulfonamide-based compound that has potential applications in various scientific research fields. The compound has been synthesized and studied for its biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. 2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide exerts its effects by binding to specific target molecules in cells, leading to inhibition of their activity. The compound has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, the compound has some limitations, including its specificity for certain target molecules and its potential for off-target effects. There are several future directions for research on 2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide, including its potential as a cancer therapy and an antimicrobial agent.
Synthesis Methods
2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide can be synthesized through a multistep reaction process. The starting materials are 2-methoxyphenylacetic acid and 2-aminothiazole. The reaction involves the use of various reagents and catalysts to form the final product. The synthesis method has been optimized to obtain high yield and purity of the compound.
Scientific Research Applications
2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been studied for its anti-inflammatory, antitumor, and antimicrobial activities. 2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has been shown to inhibit the activity of certain enzymes and proteins involved in various biological processes.
properties
IUPAC Name |
2-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-19-8-11(16)14-9-2-4-10(5-3-9)21(17,18)15-12-13-6-7-20-12/h2-7H,8H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOLUXYREDJNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200964 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-3-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5747887.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5747900.png)
![5-hydroxy-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5747906.png)
![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B5747922.png)
![N-(3,4-dimethylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5747930.png)


![5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B5747960.png)
![7-methyl-5-phenyl-2-(1-piperidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5747965.png)

![4,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]nicotinonitrile](/img/structure/B5747978.png)
![4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5747993.png)
![6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5747998.png)